molecular formula C24H17F3N2O2S2 B2664287 4-Methylphenyl 2-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl sulfone CAS No. 478247-28-8

4-Methylphenyl 2-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl sulfone

Cat. No.: B2664287
CAS No.: 478247-28-8
M. Wt: 486.53
InChI Key: OXSOQMQMUYFIQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrimidine core substituted at positions 2, 4, and 5. Key structural elements include:

  • Position 2: A phenyl group.
  • Position 4: A sulfanyl (-S-) moiety linked to a 3-(trifluoromethyl)phenyl group.
  • Position 5: A sulfone (-SO₂) group connected to a 4-methylphenyl group.

The sulfone group distinguishes it from sulfides or sulfoxides, enhancing polarity and oxidative stability.

Properties

IUPAC Name

5-(4-methylphenyl)sulfonyl-2-phenyl-4-[3-(trifluoromethyl)phenyl]sulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F3N2O2S2/c1-16-10-12-20(13-11-16)33(30,31)21-15-28-22(17-6-3-2-4-7-17)29-23(21)32-19-9-5-8-18(14-19)24(25,26)27/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSOQMQMUYFIQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2SC3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylphenyl 2-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl sulfone typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated pyrimidine intermediate.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a base.

    Final Coupling Steps: The final steps involve coupling the 4-methylphenyl and 2-phenyl groups to the pyrimidine core through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the employment of robust catalysts and reagents to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the phenyl groups, often using hydrogenation catalysts.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings and the pyrimidine core.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., thiols, amines).

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced pyrimidine derivatives, hydrogenated phenyl groups.

    Substitution Products: Halogenated derivatives, substituted aromatic compounds.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a versatile intermediate for the construction of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.

Biology

The compound’s structural features make it a candidate for biological studies, particularly in the design of enzyme inhibitors and receptor modulators. Its trifluoromethyl group is known to enhance metabolic stability and bioavailability.

Medicine

In medicinal chemistry, 4-Methylphenyl 2-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl sulfone is investigated for its potential as a therapeutic agent. Its ability to interact with biological targets suggests applications in the treatment of diseases such as cancer and inflammatory disorders.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique electronic properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances binding affinity and selectivity, while the pyrimidine core can interact with nucleophilic sites on proteins. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

4-Methylbenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide (CAS 339101-83-6)

  • Structural Differences :
    • Sulfide (-S-) at position 2 vs. sulfone (-SO₂) at position 5 in the target compound.
    • Substituents: 4-Methylbenzyl at position 2 and 3-(trifluoromethyl)phenyl at position 5.
  • Key Properties :
    • Lower polarity due to the sulfide group, favoring lipid solubility but reducing aqueous stability.
    • Molecular Formula: C₁₉H₁₅F₃N₂S; Molar Mass: 360.39 g/mol.
  • Applications : Likely used in agrochemicals or pharmaceuticals, though its sulfide group may limit metabolic stability compared to sulfones.

5-Methoxy-2-(2-pyridinyl)-4-([3-(trifluoromethyl)phenyl]sulfanyl)pyrimidine (CAS 321432-99-9)

  • Structural Differences :
    • Methoxy (-OCH₃) at position 5 vs. sulfone in the target compound.
    • Pyridinyl group at position 2 vs. phenyl.
  • Molecular Formula: C₁₇H₁₂F₃N₃OS; Molar Mass: 363.36 g/mol.
  • Biological Implications : The pyridinyl group may enhance hydrogen-bonding interactions in enzyme active sites, but the absence of a sulfone could limit oxidative stability.

4-[4-(4-Fluorophenyl)-5-thiazolyl]-2-(methylsulfinyl)pyrimidine (DTXSID10740940)

  • Structural Differences :
    • Sulfinyl (-SO-) at position 2 vs. sulfone in the target compound.
    • Thiazolyl and fluorophenyl substituents vs. trifluoromethylphenyl and methylphenyl groups.
  • Key Properties :
    • Intermediate oxidation state (sulfinyl) offers moderate polarity and stability.
    • Molecular Formula: C₁₄H₁₀FN₃OS₂; Molar Mass: 343.37 g/mol.
  • Stability Considerations : Sulfones are more resistant to metabolic reduction than sulfoxides, suggesting advantages for the target compound in drug design.

Comparative Data Table

Compound Name CAS Number Substituents (Position) Sulfur Group Molecular Formula Molar Mass (g/mol)
Target Compound Not provided 2-Ph, 4-(3-CF₃Ph-S), 5-(4-MePh-SO₂) Sulfone C₂₄H₁₇F₃N₂O₂S₂ 510.52
4-Methylbenzyl 2-pyrimidinyl sulfide 339101-83-6 2-S-(4-MeBn), 5-(3-CF₃Ph) Sulfide C₁₉H₁₅F₃N₂S 360.39
5-Methoxy-2-(2-pyridinyl) pyrimidine 321432-99-9 2-Pyridinyl, 4-(3-CF₃Ph-S), 5-OCH₃ Sulfide C₁₇H₁₂F₃N₃OS 363.36
4-[4-(4-Fluorophenyl)thiazolyl] sulfinyl 917809-01-9 4-Thiazolyl, 2-SOCH₃ Sulfinyl C₁₄H₁₀FN₃OS₂ 343.37

Research Findings and Implications

  • Synthetic Pathways : Sulfones like the target compound are often synthesized via oxidation of sulfides using peroxides or ozone, requiring controlled conditions to avoid over-oxidation .
  • Stability and Solubility : The sulfone group enhances aqueous solubility and oxidative stability compared to sulfides, making the target compound more suitable for oral drug formulations .

Biological Activity

4-Methylphenyl 2-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl sulfone, with the CAS number 478247-28-8, is a compound that has garnered attention due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C24H17F3N2O2S2C_{24}H_{17}F_{3}N_{2}O_{2}S_{2}, indicating a complex structure with multiple functional groups that may contribute to its biological activity. The presence of the trifluoromethyl group is particularly noteworthy, as it often enhances the lipophilicity and metabolic stability of compounds, potentially increasing their interaction with biological targets.

Research indicates that the trifluoromethyl group in similar compounds plays a crucial role in enhancing biological activity through:

  • Increased Membrane Permeability : The lipophilic nature of trifluoromethyl groups allows for better penetration across cell membranes.
  • Enhanced Protein-Ligand Interactions : The strong electron-withdrawing nature of fluorine atoms can facilitate halogen bonding and hydrogen bonding with target proteins, thereby increasing binding affinity and specificity.

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound exhibit significant activity against various enzymes:

  • Cholinesterases : Compounds similar to this compound have shown moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating their efficacy as potential therapeutic agents for neurological disorders .
  • Cyclooxygenase (COX) Enzymes : Some derivatives have been evaluated for their inhibitory effects on COX-2, which is implicated in inflammatory processes. These studies suggest that structural modifications can lead to varying degrees of inhibition .

Case Studies

  • Antitumor Activity : A related study explored the antitumor efficacy of compounds containing similar structural motifs against gastrointestinal stromal tumors (GIST). The results indicated that these compounds could effectively inhibit tumor growth in both wild-type and drug-resistant mutant models .
  • Cytotoxicity Assessments : Research evaluating cytotoxic effects on cancer cell lines such as MCF-7 demonstrated that certain derivatives exhibit significant cytotoxicity, suggesting potential applications in cancer therapy. The mechanism appears to involve apoptosis induction in targeted cells .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity Target IC50 Value (μM) Reference
AChE InhibitionAcetylcholinesterase19.2
BChE InhibitionButyrylcholinesterase13.2
COX-2 InhibitionCyclooxygenase-2Moderate
CytotoxicityMCF-7 Cell LineSignificant
Antitumor ActivityGIST ModelsEffective

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.